

An In-depth Technical Guide to Methyl 1-hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 1-hydroxycyclopropane-1-carboxylate*

Cat. No.: *B131274*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of **Methyl 1-hydroxycyclopropane-1-carboxylate**. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug development, where cyclopropane scaffolds are of significant interest.

Core Physicochemical Properties

Methyl 1-hydroxycyclopropane-1-carboxylate is a small-molecule ester featuring a strained cyclopropane ring, a hydroxyl group, and a methyl ester functionality. These structural features impart unique chemical and physical properties relevant to its application as a synthetic intermediate.

Identification and Structure

| Identifier | Value | Reference |
|-------------------|----------------------------------------------|-----------|
| IUPAC Name | methyl 1-hydroxycyclopropane-1-carboxylate | [1] |
| CAS Number | 33689-29-1 | [1][2] |
| Molecular Formula | C ₅ H ₈ O ₃ | [1][2] |
| Molecular Weight | 116.12 g/mol | [2] |
| Canonical SMILES | <chem>COC(=O)C1(CC1)O</chem> | [1] |
| InChI Key | KPJWVJURYXOHOO-UHFFFAOYSA-N | [1] |

Thermodynamic and Physical Properties

A summary of the key physicochemical data is presented below. These parameters are crucial for predicting the compound's behavior in various experimental and physiological conditions.

| Property | Value | Reference |
|---------------------|--------------------------------------|-----------|
| Physical Form | Clear yellow liquid | [3][4] |
| Boiling Point | 70 °C at 13 mmHg | [3] |
| Density (Predicted) | 1.346 ± 0.06 g/cm ³ | --- |
| Flash Point | 17 °C | --- |
| Refractive Index | 1.4470 to 1.452 | --- |
| pKa (Predicted) | 13.14 ± 0.20 | [3] |
| LogP (Predicted) | -0.2 | [1] |
| Solubility | Soluble in Dichloromethane, Methanol | [3] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **Methyl 1-hydroxycyclopropane-1-carboxylate** are provided to ensure reproducibility in a laboratory setting.

Synthesis Protocol

A representative synthesis for 1-hydroxycyclopropane carboxylic acid esters involves the diazotization of an amino ester precursor. The following protocol is adapted from a patented method for the synthesis of 1-hydroxycyclopropanecarboxylic acid and its esters.[\[5\]](#)

Materials:

- Methyl 1-aminocyclopropylcarboxylate
- 98% Concentrated Sulfuric Acid
- Sodium Nitrite (NaNO_2)
- Water
- Ethyl Acetate
- Anhydrous Magnesium Sulfate

Procedure:

- Preparation of Sulfuric Acid Solution (A): In a suitable reaction vessel, prepare an aqueous solution of sulfuric acid. For instance, dissolve Methyl 1-aminocyclopropylcarboxylate (1.0 eq) in the sulfuric acid solution where the molar equivalent of sulfuric acid is also 1.0 eq.[\[5\]](#)
- Diazotization: Cool the reaction vessel to 0-5 °C using an ice bath.[\[5\]](#)
- Slowly add an aqueous solution of sodium nitrite (1.1 eq) to the reaction mixture.[\[5\]](#)
- Stir the mixture at room temperature for 1 hour.[\[5\]](#)

- Hydrolysis: In a separate flask, prepare another aqueous sulfuric acid solution (B) with a 1.0 molar equivalent of sulfuric acid and bring it to reflux.[5]
- Add the reaction mixture from the diazotization step dropwise into the refluxing sulfuric acid solution B.[5]
- After the addition is complete, stop the heating and allow the mixture to cool to room temperature.[5]
- Extraction and Purification: Transfer the cooled reaction mixture to a separatory funnel.
- Extract the aqueous phase three times with ethyl acetate.[5]
- Combine the organic phases and dry over anhydrous magnesium sulfate.[5]
- Filter the mixture and concentrate the organic phase under reduced pressure to yield the crude product, **Methyl 1-hydroxycyclopropane-1-carboxylate**, as a colorless oily liquid.[5]

Characterization Protocols

1. Gas Chromatography (GC) for Purity Assessment

This method provides a general procedure for determining the purity of **Methyl 1-hydroxycyclopropane-1-carboxylate**. Commercial samples of this compound are often assayed by GC.[4]

- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A capillary column suitable for the analysis of small polar molecules, such as a PEG (polyethylene glycol) stationary phase column, should be avoided if silylation reagents are used. A more inert phase like a polysiloxane-based column (e.g., DB-5 or equivalent) is generally suitable.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector:
 - Temperature: 220 °C

- Split Ratio: 10:1
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp to 240 °C at a rate of 5 °C/min.
 - Hold at 240 °C for 5 minutes.
- Detector (FID):
 - Temperature: 250-300 °C
- Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Injection Volume: 1.0 µL.
- Data Analysis: The purity is determined by the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

2. Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

FTIR spectroscopy is used to identify the key functional groups present in the molecule. As **Methyl 1-hydroxycyclopropane-1-carboxylate** is a liquid, a neat sample can be analyzed directly.^[6]

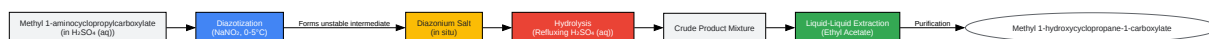
- Instrumentation: An FTIR spectrometer.
- Sample Preparation (Neat Liquid Film):
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.^[6]
 - Place one drop of the liquid sample onto the surface of one salt plate using a Pasteur pipette.^[6]
 - Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.^[6]

- Data Acquisition:
 - Obtain a background spectrum of the empty salt plates.[7]
 - Place the sample-loaded plates into the spectrometer's sample holder.
 - Acquire the sample spectrum over a typical range for organic compounds (e.g., 4000 to 400 cm^{-1}). [7]
 - Average multiple scans to improve the signal-to-noise ratio.[7]
- Spectral Interpretation: Analyze the resulting spectrum for characteristic absorption bands:
 - O-H stretch: A broad band is expected in the region of 3500-3200 cm^{-1} for the hydroxyl group.
 - C-H stretch: Bands for the cyclopropyl and methyl C-H bonds will appear just below 3000 cm^{-1} .
 - C=O stretch: A strong, sharp band for the ester carbonyl group is expected around 1750-1735 cm^{-1} .
 - C-O stretch: Bands for the ester C-O bonds will be present in the 1300-1000 cm^{-1} region.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Methyl 1-hydroxycyclopropane-1-carboxylate** from its amino ester precursor.



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Caption: Synthesis workflow for **Methyl 1-hydroxycyclopropane-1-carboxylate**.

Safety and Handling

Methyl 1-hydroxycyclopropane-1-carboxylate is classified as a highly flammable liquid and vapor.[1][8] It may also cause skin and serious eye irritation, as well as respiratory irritation.[1] Standard laboratory safety precautions should be strictly followed.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]
- Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and take precautionary measures against static discharge.[8] Ensure adequate ventilation.
- Storage: Store in a well-ventilated place and keep the container tightly closed.[8] Keep cool.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 1-hydroxycyclopropane-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131274#physicochemical-properties-of-methyl-1-hydroxycyclopropane-1-carboxylate>]

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